Enzymatic Cleavage Rate Differentiation: 3-(2-Furyl)serine vs. 3-Phenylserine vs. 3-(2-Thienyl)serine
The novel aldolase from Streptomyces amakusaensis catalyzes the reverse aldol cleavage of (2S,3S)-3-(2-furyl)serine at a rate that is similar but measurably lower than that of 3-phenylserine, and comparable to (2S,3S)-3-(2-thienyl)serine [1]. This stereospecific cleavage enables preparation of optically pure (2R,3R)-3-(2-furyl)serine from racemic threo material, demonstrating that the furan ring is recognized by the enzyme's aromatic binding pocket but with altered kinetics relative to the phenyl analog [1].
| Evidence Dimension | Relative enzymatic cleavage rate (reverse aldol reaction) |
|---|---|
| Target Compound Data | (2S,3S)-3-(2-furyl)serine: cleaved at a rate similar but lower than 3-phenylserine [1] |
| Comparator Or Baseline | 3-Phenylserine (reference substrate, highest rate); 3-(2-Thienyl)serine (comparable rate) [1] |
| Quantified Difference | Qualitative ranking: 3-phenylserine > 3-(2-furyl)serine ≈ 3-(2-thienyl)serine; exact kinetic parameters (kcat, Km) not publicly available in abstract [1] |
| Conditions | In vitro enzymatic assay using purified aldolase from S. amakusaensis; substrate concentration and buffer conditions not specified in abstract [1] |
Why This Matters
Demonstrates that the furan heterocycle is a competent substrate for enzymatic chiral resolution, enabling access to enantiopure (2R,3R)-configured building blocks that cannot be obtained with identical efficiency from thienyl or phenyl analogs.
- [1] M. Bycroft, R. B. Herbert, G. J. Ellames, 'Heterocyclic β-hydroxy-α-amino acids as substrates for a novel aldolase from Streptomyces amakusaensis; preparation of (2R,3R)-3-(2-thienyl)serine and (2R,3R)-3-(2-furyl)serine from racemic threo material', J. Chem. Soc., Perkin Trans. 1, 1996, 2439-2442. View Source
